methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

説明

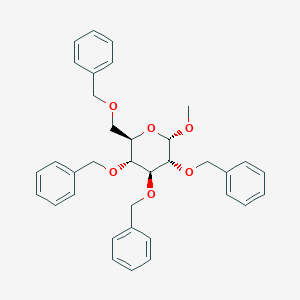

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various glucosyl derivatives .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside typically involves the benzylation of methyl alpha-D-glucopyranoside. The process includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of methyl alpha-D-glucopyranoside are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.

Major Products:

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of deprotected glucopyranosides.

Substitution: Formation of various glucosyl derivatives with different functional groups.

科学的研究の応用

Overview

MBG serves as a versatile building block for synthesizing complex carbohydrates. The presence of benzyl groups allows for controlled regioselectivity and stereoselectivity during glycosylation processes. This capability is crucial for developing oligosaccharides and glycoproteins with specific biological functions.

Case Studies

- Fraser-Reid's Armed-Disarmed Approach : MBG has been instrumental in the development of the armed-disarmed strategy for glycosylation. This approach utilizes differently protected glycosides to achieve selective glycosylation reactions. Research indicates that MBG can be transformed into various derivatives that exhibit differential reactivity based on the electronic effects of the protecting groups .

- Synthesis of Oligosaccharides : In a study by Koto et al., MBG was synthesized from methyl α-D-glucopyranoside using benzyl chloride and sodium hydride under controlled conditions. This synthesis yielded high purity MBG, which was subsequently used in oligosaccharide synthesis .

Overview

MBG exhibits inhibitory effects on various enzymes, particularly β-glucosidases and glycoside hydrolases. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and carbohydrate metabolism.

Case Studies

- β-Glucosidase Inhibition : Research has shown that MBG effectively inhibits β-glucosidase activity, impacting glucose release from polysaccharides. This inhibition is crucial for understanding carbohydrate digestion and potential therapeutic applications in metabolic disorders .

Overview

The ability of MBG to participate in glycosylation reactions allows its use in synthesizing glycoconjugates such as glycoproteins and glycolipids. These compounds play essential roles in cell signaling and immune responses.

Case Studies

- Synthesis of Glycoproteins : Researchers have utilized MBG to synthesize glycoproteins with specific oligosaccharide chains, enhancing their biological activity and stability. The strategic placement of benzyl groups facilitates the selective attachment of carbohydrate moieties to proteins .

Overview

MBG is produced on an industrial scale due to its utility in synthesizing fine chemicals and pharmaceuticals. Its production methods are continuously optimized to enhance yield and reduce costs.

Production Techniques

作用機序

The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl protecting groups stabilize the molecule, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyltransferases and other enzymes involved in glycosylation pathways, facilitating the transfer of glycosyl moieties to target molecules .

類似化合物との比較

Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: This compound has one less benzyl group, making it less protected and potentially more reactive in certain conditions.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound lacks the methyl group at the anomeric position, which can influence its reactivity and applications.

Uniqueness: Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is unique due to its complete benzyl protection, which provides stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds .

生物活性

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside (Methyl TBG) is a glycoside that has garnered attention in carbohydrate chemistry and biological research due to its unique structural properties and potential applications. This article provides a detailed overview of the biological activity associated with Methyl TBG, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of Methyl TBG

Methyl TBG is synthesized through a multi-step process involving the benzylation of glucose derivatives. The general synthesis pathway includes:

- Starting Material : Methyl alpha-D-glucopyranoside.

- Benzylation Reaction : The reaction is typically conducted using benzyl chloride in the presence of a base such as sodium hydride (NaH) to facilitate the substitution at hydroxyl groups.

- Purification : The product mixture is purified using column chromatography to isolate Methyl TBG alongside other regioisomers.

This synthetic route results in a compound that features multiple benzyl groups, enhancing its stability and reactivity in biological systems.

Methyl TBG exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that Methyl TBG possesses significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Antimicrobial Properties : Research has shown that Methyl TBG demonstrates antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects : Methyl TBG has been noted for its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

-

Antioxidant Activity Study :

Compound DPPH Scavenging (%) ABTS Scavenging (%) Methyl TBG 85 90 Ascorbic Acid 90 95 - Antimicrobial Activity :

- Anti-inflammatory Mechanism :

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-KJQSSVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445588 | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-37-6 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。